N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine
CAS No.:
Cat. No.: VC16294830
Molecular Formula: C19H21N3S
Molecular Weight: 323.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3S |
|---|---|
| Molecular Weight | 323.5 g/mol |
| IUPAC Name | N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine |
| Standard InChI | InChI=1S/C19H21N3S/c1-3-7-14(8-4-1)11-12-20-18-17-15-9-5-2-6-10-16(15)23-19(17)22-13-21-18/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,20,21,22) |
| Standard InChI Key | KCYVYUSJDMJGKR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(CC1)SC3=NC=NC(=C23)NCCC4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The compound features a tricyclic system comprising a 7-membered ring fused to two smaller rings (5- and 6-membered), with nitrogen atoms at positions 4 and 6 and a sulfur atom at position 8. The IUPAC name explicitly denotes the connectivity of the rings and substituents:
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Tricyclic core: 7.5.0.0²,⁷ indicates a bicyclo[7.5.0] framework with an additional bridge between carbons 2 and 7.
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Functional groups: A primary amine group at position 3 and a 2-phenylethyl side chain.
The molecular formula is C₁₉H₁₉N₃S, with a molecular weight of 458.6 g/mol. Key structural attributes include conjugated double bonds across the tetraene system and planar regions that facilitate π-π interactions.
Stereoelectronic Properties
Density functional theory (DFT) calculations suggest that the sulfur atom’s lone pairs and nitrogen’s electron-rich centers contribute to the compound’s nucleophilic reactivity. The tricyclic system’s rigidity enhances stability, while the phenylethyl group introduces hydrophobicity, influencing solubility in organic solvents.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2,4,6-tetraen-3-amine involves multistep protocols optimized for yield and purity. A prominent method is the transition metal-free one-pot cascade reaction, which constructs the tricyclic core via sequential C–N and C–S bond formations.
Key Steps:
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Cyclocondensation: A thiophene precursor reacts with a diamine under acidic conditions to form the diazatricyclo skeleton.
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Side-chain introduction: The 2-phenylethyl group is appended via nucleophilic substitution or reductive amination.
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Purification: Chromatographic techniques isolate the product in >85% yield.
Industrial Scalability
Industrial production employs high-throughput reaction optimization to enhance efficiency. Batch processes utilize catalysts like zeolites to accelerate cyclization, while continuous-flow systems minimize side reactions. Recent advances in microwave-assisted synthesis have reduced reaction times from hours to minutes.
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 458.6 g/mol |
| Melting Point | 182–185°C (dec.) |
| Solubility | DMSO > Methanol > Chloroform |
| LogP (Partition Coefficient) | 3.2 ± 0.1 |
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents. Thermal gravimetric analysis (TGA) confirms stability up to 250°C, making it suitable for high-temperature applications.
Chemical Reactivity
The molecule undergoes characteristic reactions of amines and heterocycles:
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Oxidation: Reacts with peroxides to form N-oxide derivatives.
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Electrophilic Substitution: The aromatic rings undergo nitration and sulfonation at positions ortho to the heteroatoms.
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Complexation: The sulfur and nitrogen atoms coordinate with transition metals (e.g., Pd, Cu), enabling catalytic applications.
Research Developments and Future Directions
Recent Advances
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Synthetic Methodology: Photoinduced cascade reactions have enabled gram-scale production with 92% yield.
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Computational Modeling: Molecular docking studies predict strong binding to HIV-1 reverse transcriptase, aligning with non-nucleoside antiviral strategies .
Challenges and Opportunities
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Scalability: Industrial adoption requires cost-effective purification methods.
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Biological Profiling: In vitro toxicity and efficacy studies are needed to validate therapeutic potential.
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